

An In-depth Technical Guide to 2,6-Dichloro-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichloro-4-methylnicotinonitrile

Cat. No.: B1293653

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,6-dichloro-4-methylnicotinonitrile**, a key chemical intermediate in the agrochemical and pharmaceutical industries. The document details its chemical and physical properties, outlines various synthetic protocols with corresponding yields, and explores its primary applications, including its role as a pesticide and as a precursor in the synthesis of the antiretroviral drug Nevirapine. The guide also delves into the reactivity of the molecule, its known biological effects, and associated safety and toxicity information. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the compound's synthesis and applications.

Chemical and Physical Properties

2,6-Dichloro-4-methylnicotinonitrile is a white to off-white crystalline solid at room temperature.^[1] It is a halogenated organic compound belonging to the class of chlorinated pyridine derivatives.^[1] The molecule consists of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, a methyl group at position 4, and a nitrile group at position 3.^[1] This substitution pattern, particularly the electron-withdrawing chlorine and nitrile groups, imparts specific chemical reactivity and physical properties to the molecule.

Table 1: Physical and Chemical Properties of **2,6-Dichloro-4-methylnicotinonitrile**

Property	Value	Reference
CAS Number	875-35-4	[2][3][4][5]
Molecular Formula	C ₇ H ₄ Cl ₂ N ₂	[2][4][5]
Molecular Weight	187.03 g/mol	[2][4][5]
Appearance	White to off-white crystalline solid/powder	[1]
Melting Point	108-112 °C	[3]
Boiling Point	118 °C / 5 mmHg	[2]
Solubility	Sparingly soluble in water	[1]
Purity	>97% (commercially available)	[5]

Synthesis of 2,6-Dichloro-4-methylnicotinonitrile

Several synthetic routes to **2,6-dichloro-4-methylnicotinonitrile** have been reported, generally involving the construction of the substituted pyridine ring followed by chlorination.

Synthesis from 2,6-dihydroxy-4-methyl-nicotinonitrile

A common laboratory-scale synthesis involves the chlorination of 2,6-dihydroxy-4-methyl-nicotinonitrile using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol:

- To a solution of 2,6-dihydroxy-4-methyl-nicotinonitrile (6 g, 39.96 mmol) in phosphorus oxychloride (30.63 g, 199.8 mmol), add benzyltriethylammonium chloride (18.20 g, 79.92 mmol).
- Stir the reaction mixture overnight at 120 °C.
- After cooling, slowly pour the mixture into cold water.

- Filter the resulting solid, wash with water, and dry under vacuum to yield 2,6-dichloro-4-methyl-nicotinonitrile.

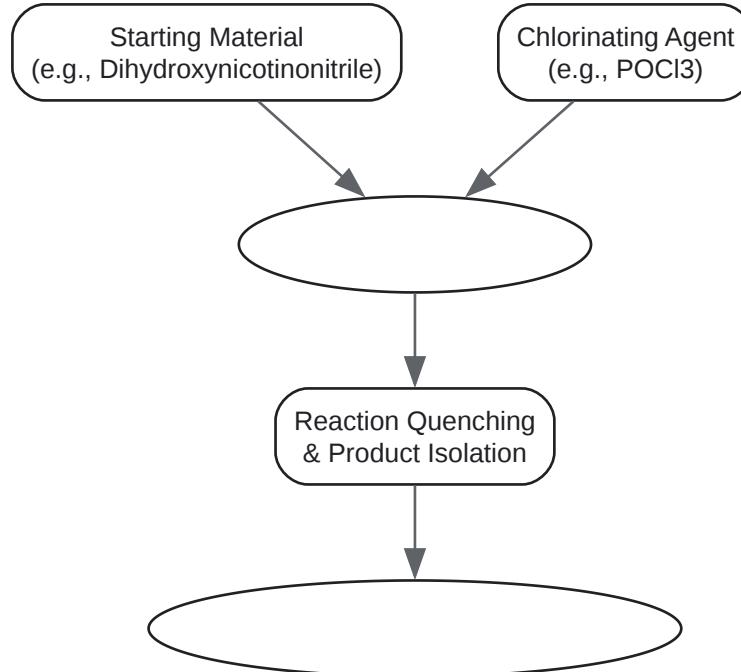

Yield: 89% (6.64 g)[1]

Table 2: Summary of Synthetic Protocols for **2,6-Dichloro-4-methylnicotinonitrile**

Starting Material	Reagents	Reaction Conditions	Yield	Reference
2,6-dihydroxy-4-methyl-nicotinonitrile	POCl ₃ , Benzyltriethylammonium chloride	120 °C, overnight	89%	[1]
3-Ethynyl-4-methylpyridine-2,6-diol	POCl ₃	180 °C, 6 hours in a sealed pressure tube	~92%	[1]
(E)-4-(dimethylamino)büt-3-en-2-one and malononitrile	1. Catalyst (e.g., piperidine acetate) 2. POCl ₃ and PCl ₅	1. 0-100 °C, 1-24h 2. 0-150 °C, 1-24h	55.7% (overall)	[6]

Diagram 1: General Synthesis Workflow

General Synthesis of 2,6-Dichloro-4-methylnicotinonitrile

[Click to download full resolution via product page](#)

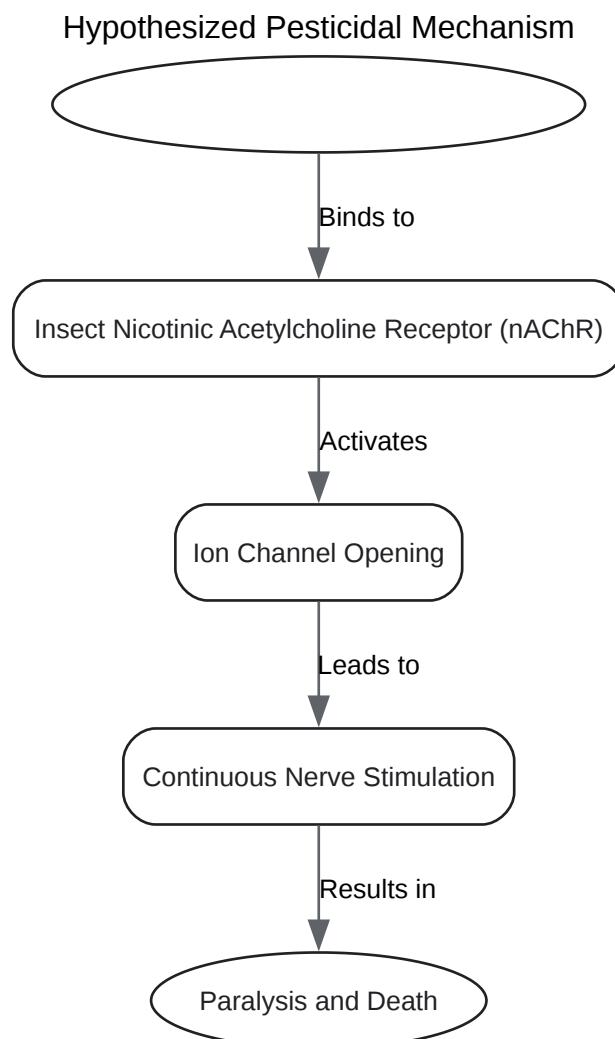
Caption: A simplified workflow for the synthesis of **2,6-dichloro-4-methylnicotinonitrile**.

Spectroscopic Data

While a complete set of spectroscopic data is not consistently available across the literature, some key data has been reported.

Table 3: Spectroscopic Data for **2,6-Dichloro-4-methylnicotinonitrile**

Spectrum Type	Data	Reference
¹ H NMR	A ¹ H NMR spectrum has been reported but detailed assignments are not consistently provided in the searched literature.	
¹³ C NMR	Specific ¹³ C NMR data for 2,6-dichloro-4-methylnicotinonitrile is not readily available in the searched literature. However, typical chemical shifts for similar aromatic and nitrile carbons can be expected.[7][8][9]	
IR Spectroscopy	IR spectral data with specific peak assignments for 2,6-dichloro-4-methylnicotinonitrile is not detailed in the searched literature. Expected characteristic peaks would include C-Cl, C=N (nitrile), and aromatic C-H stretching and bending vibrations.	
Mass Spectrometry	Detailed mass spectrometry data, including fragmentation patterns, for 2,6-dichloro-4-methylnicotinonitrile is not available in the searched literature. The molecular ion peak would be expected at m/z 186/188/190 due to the presence of two chlorine atoms.	

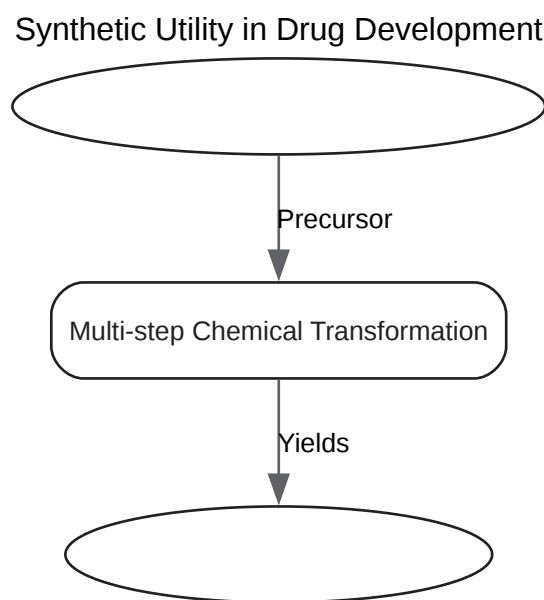

Applications

2,6-Dichloro-4-methylnicotinonitrile is a valuable intermediate with applications in two major fields:

Agrochemicals

This compound is utilized as a pesticide for crop protection.^[1] Its mechanism of action is reported to involve the disruption of the nervous system of pests, leading to paralysis and death.^[1] While the specific molecular target is not always explicitly stated for this compound, its structural similarity to other nicotinoid insecticides suggests a possible interaction with nicotinic acetylcholine receptors (nAChRs) in insects.^{[2][10][11][12]}

Diagram 2: Proposed Pesticidal Signaling Pathway


[Click to download full resolution via product page](#)

Caption: A proposed mechanism of action for **2,6-dichloro-4-methylnicotinonitrile** as a pesticide.

Pharmaceuticals

2,6-Dichloro-4-methylnicotinonitrile serves as a key starting material in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[3]

Diagram 3: Role in Nevirapine Synthesis

[Click to download full resolution via product page](#)

Caption: The role of **2,6-dichloro-4-methylnicotinonitrile** as a precursor for Nevirapine.

While the use of **2,6-dichloro-4-methylnicotinonitrile** as a precursor for Nevirapine is cited, a detailed, publicly available experimental protocol for this specific conversion was not found in the literature search. The synthesis of Nevirapine often involves the coupling of a substituted aminopyridine with a substituted nicotinic acid derivative.

Reactivity

The chemical reactivity of **2,6-dichloro-4-methylnicotinonitrile** is dominated by the two chlorine substituents on the pyridine ring, which are susceptible to nucleophilic aromatic substitution. The chlorine at position 6 has been shown to be regioselectively substituted by nucleophiles such as the malononitrile dimer in the presence of a base.^[1] This selective reactivity is crucial for its use as a building block in the synthesis of more complex molecules.

Safety and Toxicity

2,6-Dichloro-4-methylnicotinonitrile is classified as toxic if swallowed and may cause irritation to the skin, eyes, and respiratory system.^[1] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Table 4: Hazard and Safety Information

Hazard Statement	Precautionary Statement	Reference
Toxic if swallowed.	Wear protective gloves/protective clothing/eye protection/face protection.	[1]
Irritating to eyes, respiratory system and skin.	In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.	[1]
In case of accident or if you feel unwell, seek medical advice immediately.		[1]

Conclusion

2,6-Dichloro-4-methylnicotinonitrile is a versatile chemical intermediate with significant applications in the development of agrochemicals and pharmaceuticals. Its synthesis is well-established, and its reactivity allows for the construction of more complex molecular architectures. While its general biological activity as a pesticide is known, further research into its specific molecular targets and mechanisms of action could lead to the development of more selective and effective compounds. The information compiled in this guide serves as a valuable resource for researchers and professionals working with this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,6-Dichloro-4-methylnicotinonitrile | 875-35-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,6-Dichloro-4-methylnicotinonitrile (97%) - Amerigo Scientific [amerigoscientific.com]
- 6. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Neonicotinoid insecticides display partial and super agonist actions on native insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions | PLOS Genetics [journals.plos.org]
- 12. Insect nicotinic receptor interactions in vivo with neonicotinoid, organophosphorus, and methylcarbamate insecticides and a synergist - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,6-Dichloro-4-methylnicotinonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293653#2-6-dichloro-4-methylnicotinonitrile-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com